7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a bromine atom at the 7th position and a methyl group at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This reaction is typically carried out under mild conditions and can be facilitated by microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound in a short reaction time with good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can have different biological activities depending on the substituents introduced .
Scientific Research Applications
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of anticancer agents, particularly for targeting gastric cancer cells by suppressing the ERK signaling pathway.
Material Science: Triazolopyrimidines are also utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
ERK Signaling Pathway: The compound inhibits the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
NF-kB Pathway: It also inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and nitric oxide.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7th position instead of a bromine atom.
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Another similar compound with a hydroxyl group at the 7th position.
Uniqueness
7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules .
Properties
IUPAC Name |
7-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPOULIAAODULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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